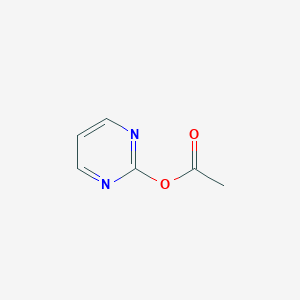

Pyrimidin-2-yl acetate

Description

Structure

2D Structure

Properties

CAS No. |

180308-30-9 |

|---|---|

Molecular Formula |

C6H6N2O2 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

pyrimidin-2-yl acetate |

InChI |

InChI=1S/C6H6N2O2/c1-5(9)10-6-7-3-2-4-8-6/h2-4H,1H3 |

InChI Key |

IRFJWPIUSBTZNR-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=NC=CC=N1 |

Canonical SMILES |

CC(=O)OC1=NC=CC=N1 |

Synonyms |

2-Pyrimidinol, acetate (ester) (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Pyrimidin 2 Yl Acetate and Derivatives

Direct Synthesis Approaches to Pyrimidin-2-yl Acetate (B1210297)

Direct approaches typically involve the formation of the acetate group on a pre-existing pyrimidine (B1678525) ring. These methods are often straightforward and rely on well-established reaction mechanisms such as nucleophilic substitution and esterification.

Nucleophilic Substitution Reactions for Acetoxy Group Introduction

Nucleophilic substitution is a fundamental strategy for introducing an acetoxy group onto the pyrimidine ring. This method involves the displacement of a suitable leaving group at the C2-position of the pyrimidine nucleus by an acetate nucleophile.

Commonly employed starting materials are 2-halopyrimidines (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) or pyrimidin-2-yl tosylates. The leaving group's reactivity is crucial for the reaction's success. The reaction is typically performed using an acetate salt, such as sodium acetate or potassium acetate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The efficiency of the substitution can be influenced by factors such as reaction temperature and the presence of phase-transfer catalysts. This approach is versatile and allows for the synthesis of a wide array of substituted pyrimidine acetates, provided the corresponding precursor with a leaving group is accessible. bu.edu.eg

Esterification of Pyrimidine Carboxylic Acids

Esterification represents another direct pathway to pyrimidine esters, including acetate derivatives, although it is more commonly applied to the synthesis of esters of pyrimidine carboxylic acids rather than directly forming a C-O-acetyl bond on the ring. For instance, pyrimidine-2-carboxylic acid can be esterified to its corresponding methyl or ethyl ester through standard methods like Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. nih.govgoogle.comnih.gov

However, to form pyrimidin-2-yl acetate specifically, the more relevant precursor is 2-hydroxypyrimidine (B189755). This compound can be acetylated using reagents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This reaction is a classic esterification of a hydroxyl group (or its tautomeric amide form) and is a highly effective method for producing the target compound.

Catalytic Synthesis Routes

Catalytic methods offer significant advantages, including enhanced reaction rates, higher yields, and greater selectivity. These routes often enable the construction of complex molecular architectures under milder conditions than traditional methods.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are powerful tools for the synthesis of C-C and C-N bonds, enabling the construction of complex pyrimidine derivatives. nih.govresearchgate.net While not always used for the direct installation of an acetate group, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Hiyama couplings, are instrumental in building the substituted pyrimidine core, which can then be further functionalized. nih.govsemanticscholar.org

For instance, a pyrimidin-2-yl tosylate can be coupled with various organometallic reagents to introduce diverse substituents at the C2 position. semanticscholar.org The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used to synthesize N-arylpyrimidin-2-amine derivatives, which are important precursors in medicinal chemistry. nih.gov The versatility of these methods allows for the creation of a vast library of pyrimidine analogs that can subsequently be converted to the corresponding acetates.

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Yield Range |

|---|---|---|---|---|---|

| Hiyama Coupling | Pyrimidin-2-yl tosylates | Organosilanes | PdCl2/PCy3, TBAF, CuCl | C2-Aryl/Alkenyl Pyrimidines | Good to Excellent semanticscholar.org |

| Buchwald-Hartwig Amination | 4-(Pyridin-3-yl)pyrimidin-2-amine | Arylbromides | Pd(PPh3)2Cl2, Xantphos, NaOtBu | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines | 27% - 82% nih.gov |

| Suzuki Coupling | 2-Amino-4-chloro-6-methyl-pyrimidine | 3-Pyridineboronic acid | Pd(PPh3)2Cl2, Na2CO3 | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | Good nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. nanobioletters.com For the synthesis of pyrimidine derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. semanticscholar.orgresearchgate.netmdpi.com This technology is particularly effective for multicomponent reactions, such as the Biginelli condensation, which is a common method for producing dihydropyrimidines. foliamedica.bgresearchgate.net

The synthesis of pyrimidine libraries can be efficiently achieved by irradiating a mixture of an alkynone and an amidine or guanidine (B92328) in a sealed tube, often leading to clean product formation without the need for extensive purification. researchgate.net This rapid and efficient approach is well-suited for combinatorial chemistry and the high-throughput synthesis of novel pyrimidine-based compounds. researchgate.net

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Chalcone + Urea (B33335) Condensation | 4 hours | 5-8 minutes | Significant | semanticscholar.org |

| Alkynone + Amidine Cyclization | Not specified | 10-30 minutes | High yields | researchgate.net |

| Thiophene (B33073) Chalcone Cyclization | 6-12 hours | 5-15 minutes | Yields increased from 50-70% to 80-95% | mdpi.com |

Green Chemistry Approaches to Pyrimidine Acetate Analogs

Green chemistry principles are increasingly being applied to the synthesis of pyrimidines to minimize environmental impact. rasayanjournal.co.in These approaches focus on the use of safer solvents, reducing waste, and improving energy efficiency. researchgate.net

Key green strategies for pyrimidine synthesis include:

Multicomponent Reactions: These reactions combine three or more reactants in a single step, which enhances atom economy and reduces waste. researchgate.net

Green Solvents: Utilizing environmentally benign solvents like water, ethanol (B145695), or ionic liquids in place of hazardous organic solvents. rasayanjournal.co.inresearchgate.net

Catalyst-Free and Solvent-Free Conditions: Reactions can be performed under solvent-free conditions, for example, by using "grindstone chemistry" (mechanical grinding) or by heating the neat reactants, which eliminates solvent waste entirely. researchgate.neteurekaselect.com

Alternative Energy Sources: As mentioned, microwave irradiation is a green tool. rasayanjournal.co.in Additionally, ultrasound-assisted synthesis can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, leading to shorter reaction times and higher yields. eurekaselect.com

These sustainable methods are applicable to the synthesis of a wide range of pyrimidine analogs, providing eco-friendly pathways to precursors for this compound and related compounds. rasayanjournal.co.in

Multi-component Reactions and Cyclocondensation Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. These reactions are highly atom-economical and environmentally benign, making them attractive for the synthesis of pyrimidine derivatives. Cyclocondensation reactions, a cornerstone of heterocyclic synthesis, are also widely employed for the formation of the pyrimidine ring.

One-pot multicomponent reactions are highly efficient for the synthesis of pyrimidine derivatives, offering advantages such as reduced reaction times, simplified product isolation, and high yields. acs.org A notable example is the Biginelli reaction, a well-established three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. acs.org This reaction has been adapted and optimized for the synthesis of a wide variety of dihydropyrimidinones.

Another versatile one-pot approach involves the reaction of aldehydes, ethyl cyanoacetate, and guanidine nitrate (B79036) in an aqueous medium, catalyzed by piperidine. acs.org This method is environmentally friendly and provides excellent yields of aryl and heteroaryl substituted pyrimidines. acs.org The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. acs.org A range of substituted aldehydes, including those with electron-donating or electron-withdrawing groups, can be successfully employed in this reaction. acs.org

Iridium-catalyzed multicomponent synthesis offers a sustainable approach, utilizing amidines and up to three different alcohols to produce highly substituted pyrimidines. researchgate.net This process involves a cascade of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. researchgate.net This regioselective method allows for the synthesis of unsymmetrically decorated pyrimidines in high yields. researchgate.net

The synthesis of fused pyrimidine systems, such as acs.orgresearcher.lifetriazolo[4,3-a]pyrimidines, can also be achieved through one-pot, three-component reactions. For instance, the reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate, catalyzed by aminopropyl-functionalized silica (B1680970) gel (APTS), yields the desired fused heterocycles. orientjchem.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Biginelli-type Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea | Acid or base catalysis | Dihydropyrimidinones | Well-established, versatile | acs.org |

| Aqueous Synthesis | Aldehyde, Ethyl cyanoacetate, Guanidine nitrate | Piperidine/Aqueous media | Aryl/Heteroaryl substituted pyrimidines | Environmentally friendly, excellent yields | acs.org |

| Iridium-Catalyzed Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complexes | Unsymmetrically substituted pyrimidines | Sustainable, regioselective, high yields | researchgate.net |

| Fused System Synthesis | 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetate | APTS | acs.orgresearcher.lifeTriazolo[4,3-a]pyrimidines | Efficient synthesis of fused heterocycles | orientjchem.org |

Three-component coupling reactions provide a direct and efficient route to various pyrimidine derivatives. A ZnCl₂-catalyzed reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate allows for the single-step synthesis of 4,5-disubstituted pyrimidines. nih.gov This methodology can also be adapted for the synthesis of mono- and disubstituted pyrimidines by using methyl ketone derivatives in place of enamines. nih.gov

Another facile three-component tandem reaction promoted by NH₄I involves the reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal. nih.gov This metal- and solvent-free approach offers a broad substrate scope and is suitable for gram-scale synthesis. nih.gov

The synthesis of fused pyrimidine systems, such as chromeno[2,3-d]pyrimidine-triones, can be achieved through a one-pot, three-component condensation of barbituric acids, aldehydes, and cyclohexane-1,3-diones in the presence of p-toluenesulfonic acid (p-TSA). nih.gov This method is operationally simple and provides good yields. nih.gov Similarly, pyrido[1,2-a]pyrimidin-4-ones can be synthesized via a Rh(III)-catalyzed three-component coupling of aldehydes, 2-aminopyridines, and diazo esters. nih.gov

Oxidative annulation reactions offer a powerful strategy for the synthesis of pyrimidines by forming C-N and C-C bonds through an oxidative process. An oxidative annulation involving acetophenone-formamide conjugates, promoted by K₂S₂O₈, enables the synthesis of 4-arylpyrimidines. nih.gov In this reaction, DMSO can serve as a methine (=CH-) equivalent. nih.gov

A copper-catalyzed [3 + 3] annulation of amidines with saturated ketones provides a novel route to pyrimidines. researcher.life This method proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization, involving the direct β-C(sp³)–H functionalization of the saturated ketones. researcher.life

An eco-friendly, oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source has also been developed. nih.gov This reaction tolerates a wide range of functional groups. nih.gov Furthermore, photoredox-catalyzed radical cascade annulations of 1,6-enynes have been developed to synthesize a variety of fused bicyclic and tricyclic compounds. jchemrev.com

The synthesis of pyrimidine-fused systems is of significant interest due to their prevalence in pharmacologically active molecules. A copper-catalyzed tandem cyclization of 4-bromoisatins and amidine hydrochlorides has been developed for the efficient synthesis of pyrimidoquinazolinones. researchgate.net This protocol combines an Ullmann-type cyclization with a ring expansion. researchgate.net

The synthesis of chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives can be achieved through a multistep protocol involving the reaction of substituted aminochromenopyrazoles with activated methylene (B1212753) compounds. mdpi.com This methodology yields structurally diverse products with high purity. mdpi.com

Microwave-assisted cyclization reactions have been shown to be effective for the synthesis of fluoroalkyl pyrimidines from fluorinated acetoacetates, malononitrile, various amidines, and fluoroalkyl amino reagents. This method offers faster reaction times and improved efficiency compared to conventional heating.

Alkylation Strategies for Pyrimidine Acetate Derivatives

Alkylation is a fundamental transformation for the derivatization of pyrimidine rings, allowing for the introduction of various functional groups that can modulate the biological activity of the molecule. Both N-alkylation and O-alkylation are important strategies for modifying pyrimidine acetate derivatives. The regioselectivity of alkylation can be influenced by the reaction conditions, the nature of the alkylating agent, and the substituents present on the pyrimidine ring.

Direct chemoselective O-alkylation has been successfully employed for the synthesis of O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones. nih.gov This convergent protocol utilizes 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents and has been used to obtain a series of derivatives in good yields. nih.gov The use of brominated and iodinated derivatives as leaving groups resulted in higher yields compared to chlorinated analogues. nih.gov

N-alkylation is another common strategy for derivatizing pyrimidines. The reaction of 2-chloro-N-substituted-phenylacetamide with thioxopyrimidine in the presence of potassium carbonate and dimethylformamide results in N-alkylation products. orientjchem.org Selective N-alkylation at the N-3 position of uracil (B121893) can be achieved by first protecting the N-1 position with a Boc group.

A notable synthetic design for introducing an oxy-functionalized acetate chain onto the pyrimidine ring involves the reaction of amidines with electrophilic diynes. This process proceeds through two consecutive aza-Michael additions, followed by a domino process involving a sequential [H]-shift and a nih.govnih.gov-sigmatropic rearrangement.

High-Throughput Synthesis Methodologies for Analogs

High-throughput synthesis (HTS) methodologies are essential for the rapid generation of large libraries of compounds for drug discovery and optimization. These techniques, including combinatorial chemistry and automated synthesis, have been applied to the synthesis of pyrimidine analogs to explore a vast chemical space.

Combinatorial chemistry has been successfully employed for the parallel solution-phase synthesis of large libraries of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. acs.orgnih.gov One approach involves the assembly of the pyrazolo[1,5-a]pyrimidine ring by condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones, followed by solution-phase acylation and reduction to generate a library of over 2200 compounds. nih.gov Simple manual techniques using specialized synthesizers coupled with straightforward purification procedures like crystallization allow for the generation of high-purity final products. nih.gov

DNA-encoded library (DEL) technology is a powerful platform for the synthesis and screening of massive libraries of compounds. nih.gov Pyrimidine-focused DELs have been constructed using 2,4,6-trichloropyrimidine (B138864) as a starting scaffold. nih.gov Through a "split-and-pool" strategy, each small molecule is covalently linked to a unique DNA barcode, enabling the generation of libraries with millions of members. nih.gov These libraries can then be screened against biological targets to identify high-affinity binders. nih.gov The use of different functionalized pyrimidine cores with distinct reactive handles allows for the creation of structurally diverse libraries. nih.gov

| Methodology | Scaffold/Starting Material | Key Features | Library Size | Reference |

|---|---|---|---|---|

| Parallel Solution-Phase Synthesis | Pyrazolo[1,5-a]pyrimidine | Manual techniques with special synthesizers, simple crystallization purification | >2200 compounds | nih.gov |

| DNA-Encoded Library (DEL) Technology | 2,4,6-Trichloropyrimidine | Split-and-pool synthesis, each molecule linked to a unique DNA barcode | >65 million members | nih.gov |

Reactivity and Reaction Mechanisms of Pyrimidin 2 Yl Acetate Systems

Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This π-deficiency is more pronounced than in pyridine (B92270), leading to a significant decrease in electron density, particularly at the 2-, 4-, and 6-positions. wikipedia.orgscialert.net Consequently, these positions are highly susceptible to nucleophilic attack. For Pyrimidin-2-yl acetate (B1210297), the acetate group is positioned at one of these activated sites (C2).

The basicity of pyrimidine (pKa = 1.23) is considerably lower than that of pyridine (pKa = 5.23), a direct result of the inductive effect of the second nitrogen atom. wikipedia.orgbhu.ac.in This reduced basicity means that under acidic conditions, protonation occurs, but the resulting pyridinium (B92312) ion is even more deactivated towards electrophiles and potentially more activated towards nucleophiles.

**3.2. Reactions Involving the Acetate Moiety

The acetate moiety attached to the pyrimidine ring introduces its own set of reactive sites, namely the ester carbonyl group and the adjacent α-methylene group.

The ester group of Pyrimidin-2-yl acetate can undergo typical transformations. While specific oxidation of this ester is not commonly documented, reduction is a feasible pathway. Standard reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the ester to the corresponding primary alcohol, 2-(hydroxymethyl)pyrimidine.

Hydrolysis of the ester, either under acidic or basic conditions, would yield 2-hydroxypyrimidine (B189755). It is important to note that 2-hydroxypyrimidine exists predominantly in its tautomeric amide form, 2-pyrimidone. wikipedia.org Transesterification is also possible in the presence of an alcohol and a suitable catalyst. Furthermore, the ester can react with amines to form amides, a common transformation in the synthesis of various pyrimidine derivatives. For instance, the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives often involves the hydrolysis of an ethyl ester to a carboxylic acid using sodium hydroxide (B78521), which is then coupled with an amine. nih.gov

A summary of potential ester transformations is presented below.

| Transformation | Reagents | Expected Product |

| Reduction | LiAlH₄, followed by H₂O workup | (Pyrimidin-2-yl)methanol |

| Hydrolysis (Basic) | NaOH, H₂O, then H₃O⁺ | 2-Pyrimidone |

| Aminolysis | R-NH₂, heat | N-substituted 2-(pyrimidin-2-yl)acetamide |

This table represents expected, standard organic transformations.

The α-methylene group in this compound is positioned between the electron-withdrawing pyrimidine ring and the carbonyl group of the ester. This positioning enhances the acidity of the α-protons, making them susceptible to deprotonation by a suitable base to form an enolate. This enolate intermediate can then participate in various carbon-carbon bond-forming reactions.

For example, this reactivity is harnessed in condensation reactions. The Biginelli reaction and its variations, which produce dihydropyrimidinones, rely on the reactivity of a 1,3-dicarbonyl compound's active methylene (B1212753) group. mdpi.com While this compound is not a typical Biginelli substrate, the principle of α-methylene reactivity is analogous. In a similar vein, the α-methylene group could potentially participate in Claisen condensations or aldol-type reactions with appropriate electrophiles. For instance, a reaction with an aldehyde or ketone under basic conditions could lead to the formation of a β-hydroxy ester derivative.

Ring Functionalization and Substitution Reactions

Functionalizing the pyrimidine ring of this compound presents a challenge due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. wikipedia.orgbhu.ac.in Electrophilic attack, if it occurs, is directed to the C5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgscialert.net However, such reactions typically require harsh conditions and often result in low yields unless the ring is activated by electron-donating groups. wikipedia.org Observed electrophilic substitutions on activated pyrimidine systems include nitration, halogenation, and sulfonation. wikipedia.org The 2-acetate (B119210) group is electron-withdrawing, further deactivating the ring and making electrophilic substitution even more challenging.

Conversely, functionalization via nucleophilic substitution is more facile, as discussed in section 3.1. Halogenated pyrimidines, which can be synthesized from pyrimidones, are versatile intermediates for introducing a wide range of functional groups through nucleophilic displacement. bhu.ac.in

Another route for functionalization involves metal-catalyzed cross-coupling reactions. Halogenated pyrimidine derivatives can undergo reactions like Suzuki and Stille couplings to introduce aryl or vinyl substituents, a strategy used in the synthesis of π-conjugated materials containing a pyrimidine core. researchgate.net

**3.4. Mechanistic Investigations

While many reactions of pyrimidines proceed through ionic intermediates, radical pathways have been identified, particularly in oxidative processes. Free radicals can be generated in biological systems through various metabolic pathways, and pyrimidine derivatives have been studied for their antioxidant and free-radical scavenging properties. nih.gov

In synthetic chemistry, radical mechanisms can be initiated under specific conditions. For example, a recently developed carbene-catalyzed N-to-C aryl migration reaction proceeds through a radical-neutral crossover pathway. acs.org This process involves the single-electron oxidation of a Breslow intermediate to form a persistent ketyl radical. This radical then participates in a sequence of radical addition, ipso-cyclization, and radical cross-coupling steps. acs.org Mechanistic experiments, such as radical trapping with styrene, have provided evidence for the presence of radical intermediates in these transformations. acs.org

Another example is the oxidative cyclodimerization of 2H-azirine-2-carboxylates, which yields pyrimidine-4,6-dicarboxylates. mdpi.com The proposed mechanism involves the oxidation of triethylamine (B128534) by atmospheric oxygen to generate N,N-diethylhydroxylamine. This species then initiates a cascade involving the formation of an azomethine ylide, which undergoes a 1,3-dipolar cycloaddition, showcasing a complex oxidative pathway that could involve radical species. mdpi.com These studies highlight that under oxidative conditions, pyrimidine systems can engage in complex radical-mediated reaction pathways.

Mechanistic Investigations

Electron Density Flow Analysis in Reaction Mechanisms

The study of reaction mechanisms has been significantly advanced by the analysis of electron density flow, which provides a detailed picture of bond formation and cleavage. Methodologies such as the Electron Localization Function (ELF) and Bonding Evolution Theory (BET) are pivotal in this area. rsc.orgchemrxiv.org ELF analysis, in particular, offers a chemically intuitive visualization of electron localization, distinguishing core and valence electrons, and identifying covalent bonds and lone pairs. wikipedia.org This approach is based on the principle that ELF provides a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin, thereby mapping electron pair probability. wikipedia.org

While direct ELF or BET studies specifically on this compound are not extensively documented, the principles can be applied by examining related pyrimidine derivatives. For instance, an ELF analysis of a pyrimidine-thioether derivative has provided insights into the electronic structure and reactivity of the pyrimidine ring. researchgate.net Such analyses typically involve Density Functional Theory (DFT) calculations to map the molecular electrostatic potential (MEP) and identify the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and intermolecular interactions. researchgate.net

The theoretical framework of BET combines the topological analysis of ELF with Thom's catastrophe theory to provide a powerful tool for understanding molecular mechanisms of chemical rearrangements. rsc.org This approach allows for the visualization of electron density transfers during a reaction, which corresponds to the curly arrows used in traditional mechanistic drawings. rsc.org The application of these computational methods to this compound would allow for a detailed examination of the electron density shifts during its reactions, such as nucleophilic substitution or hydrolysis, providing a quantum mechanical basis for its observed reactivity.

Table 1: Key Concepts in Electron Density Flow Analysis

| Concept | Description | Relevance to this compound |

| Electron Localization Function (ELF) | A measure of the probability of finding an electron pair, which helps to visualize chemical bonds and lone pairs. wikipedia.org | Can be used to map the electron distribution in the pyrimidine ring and the acetate group, identifying sites susceptible to nucleophilic or electrophilic attack. |

| Bonding Evolution Theory (BET) | A method that combines ELF with catastrophe theory to describe the changes in chemical bonds during a reaction. rsc.org | Would provide a detailed timeline of bond breaking and formation in reactions involving this compound, such as the departure of the acetate group. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule, indicating regions of positive and negative charge. researchgate.net | Helps to predict how this compound would interact with other molecules, identifying electron-rich and electron-poor regions. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which are key to understanding chemical reactivity. researchgate.net | The energies and shapes of the HOMO and LUMO of this compound would determine its behavior in various chemical reactions. |

Role as a Leaving Group in Chemical Transformations

The ability of a molecular fragment to depart with a pair of electrons is a critical aspect of many chemical reactions, particularly nucleophilic substitutions. wikipedia.org The pyrimidin-2-yl group, or a derivative thereof, can function as a leaving group in such transformations. The reactivity of the pyrimidine ring can be finely tuned by the presence of substituents, which in turn affects the leaving group ability of the pyrimidin-2-yl moiety.

Recent studies on 2-sulfonylpyrimidines have demonstrated their utility as effective leaving groups in S-arylation reactions of cysteine. nih.govacs.org These studies have established a comprehensive structure-reactivity relationship, showing that the rate of nucleophilic aromatic substitution (SNAr) can be modulated over several orders of magnitude by altering the substituents on the pyrimidine ring. nih.govacs.org Electron-withdrawing groups on the pyrimidine ring significantly enhance the rate of reaction by stabilizing the negative charge that develops in the transition state. nih.govacs.org Conversely, electron-donating groups can deactivate the system towards nucleophilic attack. nih.govacs.org

While the acetate group in this compound is typically the leaving group in nucleophilic acyl substitution reactions, the pyrimidin-2-yloxy group can also act as a leaving group under certain conditions. The stability of the resulting pyrimidin-2-olate anion would be a key factor in determining its effectiveness as a leaving group. The principles observed for 2-sulfonylpyrimidines can be extrapolated to other 2-substituted pyrimidines. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, and the presence of a good leaving group at the 2-position facilitates substitution reactions.

Table 3: Factors Influencing the Leaving Group Ability of Pyrimidine Derivatives

| Factor | Effect on Leaving Group Ability | Example from Related Systems |

| Substituents on the Pyrimidine Ring | Electron-withdrawing groups increase reactivity and improve leaving group ability. nih.govacs.org | In 2-sulfonylpyrimidines, a nitro group at the 5-position drastically increases the reaction rate. nih.govacs.org |

| Nature of the Nucleophile | Stronger nucleophiles will react faster with the pyrimidine substrate. nih.gov | The reactions of 2-substituted N-methylpyridinium ions show a dependence on the nucleophile. nih.gov |

| Solvent | The polarity of the solvent can influence the rate of SNAr reactions. youtube.com | Solvent effects are well-documented for a variety of nucleophilic substitution reactions. youtube.com |

| Stability of the Leaving Group | A more stable leaving group will depart more readily. wikipedia.org | The sulfonyl group in 2-sulfonylpyrimidines is a good leaving group due to its ability to stabilize a negative charge. nih.govacs.org |

Computational and Theoretical Chemistry of Pyrimidin 2 Yl Acetate Systems

Electronic Structure Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure of pyrimidine-based compounds. samipubco.comechemcom.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently used in combination with Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. samipubco.comdoaj.org

DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths and angles, which often show strong agreement with experimental data from techniques like X-ray crystallography. doaj.org For instance, in a study on a complex pyrimidine (B1678525) acetate (B1210297) derivative, ethyl 2-((4,6-bis((E)-3,4-dimethoxystyryl)pyrimidin-2-yl)oxy) acetate, DFT calculations at the B3LYP/6–31 G(d,p) level were used to validate the structural parameters of the synthesized compound. doaj.org These foundational calculations are the starting point for more detailed analyses of the molecule's electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower stability. DFT simulations are the primary method for calculating these orbital energies. For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. doaj.orgwjarr.com

Table 1: Example of FMO Parameters for a Pyrimidine Derivative System

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.774 |

| ELUMO | -2.610 |

| Energy Gap (ΔE) | 3.164 |

Note: Data presented is for a representative pyrimidine derivative to illustrate the concept and is based on findings from similar systems. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. nih.govlibretexts.org The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying charge densities. wolfram.com

Typically, the color scheme is as follows:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Represents regions of low electron density and positive electrostatic potential, indicating favorable sites for nucleophilic attack.

Green: Denotes areas with neutral or near-zero potential. researchgate.net

For a molecule like pyrimidin-2-yl acetate, MEP analysis would predict negative potential (red/yellow) around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the acetate group. These areas are the primary sites for electrophilic interactions. researchgate.netresearchgate.net Conversely, positive potential (blue) would be localized on the hydrogen atoms, identifying them as sites for nucleophilic interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing the Lewis-like bonding pattern of electron pairs. researchgate.net This method is particularly useful for studying intramolecular charge transfer (ICT), hyperconjugative interactions, and delocalization of electron density. acs.org

The analysis involves evaluating the interactions between filled "donor" NBOs (such as lone pairs or bonding orbitals) and empty "acceptor" NBOs (typically anti-bonding orbitals). The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. scirp.org A higher E(2) value signifies a more intense interaction and greater stabilization of the molecule due to electron delocalization. stackexchange.com

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) N7 | π* (C8-C9) | 23.63 |

| π (C1-N6) | π* (N2-C3) | 20.85 |

| π (C4-C5) | π* (N2-C3) | 18.99 |

| LP(1) N2 | π* (C1-N6) | 15.75 |

Note: Data is adapted from a study on an imidazo[1,2-a]pyrimidine-Schiff base derivative to illustrate the types of interactions and energies observed in such heterocyclic systems. acs.org

Spectroscopic Property Predictions and Correlations

Theoretical Infrared (IR) and Raman Spectroscopy

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. worldscientific.comphyschemres.org By calculating the harmonic vibrational frequencies from an optimized molecular geometry, a theoretical spectrum can be generated that corresponds closely to experimental results. researchgate.netacs.org These calculations aid in the assignment of complex experimental spectra by providing detailed information on the nature of each vibrational mode through Potential Energy Distribution (PED) analysis. worldscientific.com

For this compound, the predicted spectra would feature characteristic vibrations from both the pyrimidine ring and the acetate functional group:

Pyrimidine Ring Vibrations: C-H stretching modes are typically observed in the 3100-3000 cm⁻¹ region. C-N and C-C stretching vibrations within the ring appear in the 1650-1100 cm⁻¹ range. researchgate.netnih.gov

Acetate Group Vibrations: A strong absorption band corresponding to the C=O stretching vibration is expected in the 1725-1710 cm⁻¹ region. nih.gov C-O stretching vibrations would appear at lower frequencies, typically between 1300 cm⁻¹ and 1000 cm⁻¹. nih.gov

Theoretical calculations often apply a scaling factor to the computed frequencies to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman data. physchemres.orgacs.org

Theoretical UV-Visible Spectroscopy and TDDFT Simulations

Theoretical investigations into the electronic absorption properties of pyrimidine systems, including derivatives like this compound, are predominantly carried out using Time-Dependent Density Functional Theory (TD-DFT). This computational method is effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra by calculating the electronic transition energies and oscillator strengths from the ground state to various excited states.

The UV-Vis spectra of pyrimidine derivatives are characterized by electronic transitions such as n→π* and π→π*. For the parent pyrimidine molecule, these transitions account for the distinct absorption bands observed experimentally. The introduction of a substituent, such as an acetate group at the 2-position, is expected to modulate these transitions. The acetate group can act as an auxochrome, potentially causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) compared to the unsubstituted pyrimidine ring.

TD-DFT calculations, often performed with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d,p)), can elucidate these effects. For instance, studies on various pyrimidine derivatives show that the calculated λmax values are highly sensitive to the nature and position of substituents. The presence of strong terminal acceptor groups or extended conjugation can significantly shift the absorption into the visible region. researchgate.netdoaj.org The calculations can also help assign the character of each absorption band by analyzing the molecular orbitals involved in the primary electronic transitions. researchgate.net For example, the absorption peaks near 205 nm in some dihydrazone pyrimidine derivatives have been attributed to n/π→π* transitions. mdpi.com

Table 1: Examples of Theoretically Calculated Absorption Maxima (λmax) for Pyrimidine Derivatives using TD-DFT

This table illustrates typical results from TD-DFT studies on various pyrimidine scaffolds to provide context for the expected spectral properties of this compound.

| Compound/Derivative Class | Computational Method | Calculated λmax (nm) | Reference |

|---|---|---|---|

| Pyrimidine Derivative (TDCR) | TD-DFT | 482.050 | researchgate.net |

| Pyrimidine Derivative (TDCD4) | TD-DFT | 787.351 | researchgate.net |

| Bis-styryl pyrimidine derivative | TDDFT/B3LYP/6–31G(d,p) | >400 | doaj.org |

| 2-Chloropyrimidine (B141910) | TDDFT | Not specified |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical calculations are a powerful tool for predicting and interpreting the Nuclear Magnetic Resonance (NMR) spectra of molecules like this compound. Density Functional Theory (DFT) is the most common method used for this purpose, often employing the Gauge-Including Atomic Orbital (GIAO) approach to compute the NMR isotropic shielding tensors, which are then converted into chemical shifts (δ).

The ¹H and ¹³C chemical shifts in the pyrimidine ring are influenced by several factors, including π-electron densities, ring currents, and the electronegativity of the nitrogen heteroatoms. modgraph.co.uk For the parent pyrimidine, the protons are observed at approximately δ 9.26 (H2), δ 8.78 (H4, H6), and δ 7.36 (H5) in CDCl₃. chemicalbook.com Computational models can replicate these values with a high degree of accuracy; for a large set of heteroaromatics including pyrimidine, a root-mean-square error of observed vs. calculated shifts was as low as 0.096 ppm. modgraph.co.uk

For this compound, the substitution at the C2 position removes the H2 proton. The acetate group's electronic properties (a combination of electron-withdrawing character from the carbonyl and potential resonance donation from the oxygen) would be predicted to alter the chemical shifts of the remaining ring protons (H4, H5, and H6) and carbons. Specifically, the electron density at adjacent positions would change, leading to shifts in their NMR signals. Theoretical calculations can precisely quantify these substituent effects, aiding in the structural confirmation and assignment of experimental spectra for novel pyrimidine derivatives. mdpi.com

Table 2: Experimental ¹H NMR Chemical Shifts for Pyrimidine and Predicted Trends for this compound

| Proton | Experimental δ (ppm) for Pyrimidine in CDCl₃ chemicalbook.com | Predicted Effect of 2-Acetoxy Group |

|---|---|---|

| H2 | 9.26 | Substituted |

| H4, H6 | 8.78 | Expected to shift due to electronic influence of the adjacent substituent. |

| H5 | 7.36 | Expected to show a smaller shift compared to H4 and H6. |

| Acetate CH₃ | N/A | Expected to appear in the typical aliphatic region (around δ 2.0-2.5 ppm). |

Molecular Modeling and Interaction Studies

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is widely applied to pyrimidine derivatives to understand their potential biological activity and to guide the design of new therapeutic agents. nih.gov The pyrimidine scaffold is a common feature in molecules designed to inhibit enzymes like kinases, cyclooxygenases (COX), and bacterial enzymes. tandfonline.comfigshare.comresearchgate.net

In a typical docking study, a 3D model of the target protein is used to create a binding site or "active site." The this compound molecule would then be placed into this site in various conformations, and a scoring function would be used to estimate the binding affinity, often reported as a negative value in kcal/mol (where a more negative value indicates a stronger predicted interaction).

Docking studies on various pyrimidine analogs have revealed key binding interactions, such as:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring frequently act as hydrogen bond acceptors, interacting with amino acid residues like Gly, Glu, and Ala in enzyme active sites. nih.gov

Hydrophobic Interactions: The aromatic ring of the pyrimidine core often engages in hydrophobic or π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.

Other Interactions: The acetate substituent could also participate in hydrogen bonding (via the carbonyl oxygen) or electrostatic interactions.

These studies help rationalize the structure-activity relationships (SAR) of pyrimidine-based compounds and can predict whether a molecule like this compound is likely to bind to a specific biological target. figshare.com

Table 3: Summary of Molecular Docking Studies on Pyrimidine Derivatives with Various Protein Targets

| Pyrimidine Derivative Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyrimidin-2-amine derivatives | E. coli DNA gyrase B (1KZN) | > -8.0 (for best compounds) | Not specified | researchgate.net |

| Pyrrolo[2,3-d]pyrimidine derivatives | P21-Activated Kinase 4 (PAK4) | Not specified | Hinge region residues | mdpi.com |

| 1-(2-benzylthiopyrimidin-4-yl) derivative | Cyclooxygenase-2 (COX-2) | -9.0 | Not specified | figshare.com |

| Dihydropyrimidine derivative | Eg5 Kinesin | Not specified | Gly117, Glu116 | nih.gov |

| Pyrimidine analogs | SARS-CoV-2 Main Protease (Mᵖʳᵒ) | Not specified | Not specified | nih.gov |

Molecular Dynamics Simulations for Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, refine the binding pose, and calculate binding free energies more accurately. mdpi.com

For a system involving this compound docked into a receptor, an MD simulation would typically be run for tens to hundreds of nanoseconds. The resulting trajectory is analyzed to understand the flexibility of the ligand in the active site and the persistence of key interactions identified in docking. nih.gov

Common analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. A stable RMSD suggests the complex has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein or ligand are most flexible.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to post-process MD trajectories to provide a more quantitative estimate of binding affinity. mdpi.com

Interaction Analysis: To monitor the duration and distance of specific interactions (e.g., hydrogen bonds) throughout the simulation.

MD simulations have confirmed the stable binding of pyrimidine derivatives in the active sites of various enzymes, including kinases and DNA photolyase, providing deeper insight into their inhibitory mechanisms. mdpi.comacs.org

Table 4: Applications of Molecular Dynamics Simulations in Studying Pyrimidine-Protein Interactions

| System Studied | Simulation Goal | Key Findings | Reference |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine inhibitors with PAK4 | Investigate binding modes and inhibitory mechanisms | Interactions with the hinge region are crucial for binding capacity. | mdpi.com |

| Indazol-pyrimidine hybrid with c-Kit tyrosine kinase | Evaluate binding affinity and structural stability | Confirmed a thermodynamically favorable and stable binding interaction. | mdpi.com |

| Dihydropyrimidine derivative with Eg5 enzyme | Assess stability of enantiomer binding | The R enantiomer formed a more stable complex than the S-enantiomer. | nih.gov |

| Pyrimidine dimers with photolyase enzyme | Elucidate binding of model pyrimidine dimers in the enzyme pocket | Dimers are essentially inflexible inside the enzyme pocket. | acs.org |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Theoretical evaluation of non-linear optical (NLO) properties is crucial for identifying new materials for applications in photonics, telecommunications, and optical data processing. Pyrimidine derivatives are of interest as NLO materials due to the π-deficient nature of the pyrimidine ring, which can be incorporated into "push-pull" molecular designs to enhance NLO response. nih.gov

Computational chemistry, primarily using DFT, is employed to calculate the key parameters that define a molecule's NLO response. These parameters include:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β or β₀): The primary determinant of second-order NLO properties, such as second-harmonic generation (SHG).

For a molecule like this compound, DFT calculations (e.g., using the B3LYP functional) can predict these values. The magnitude of the first hyperpolarizability is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected through a π-conjugated system. Studies on other pyrimidine derivatives have shown that strategic placement of substituents can significantly enhance the NLO response. doaj.org For example, the calculated third-order nonlinear susceptibility (χ³) of one pyrimidine derivative was found to be superior to that of known chalcone derivatives, highlighting its potential for optical applications. nih.gov

Table 5: Examples of Theoretically Calculated NLO Properties for Pyrimidine Derivatives

Values are illustrative of the types of results obtained from DFT calculations on NLO-active pyrimidine systems.

| Compound/Derivative Class | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β₀) (a.u.) | Reference |

|---|---|---|---|---|

| PMMS (isolated molecule) | 5.95 | Not specified | Not specified | nih.gov |

| PMMS (in crystal) | 7.33 | Not specified | Not specified | nih.gov |

| Bis-styryl pyrimidine derivative (3) | 3.651 | 5.305 x 10⁻²³ esu | 1.159 x 10⁻²⁹ esu | doaj.org |

| Helical pyridine-pyrimidine oligomers | N/A | Calculated | Small but enhanceable with substituents | nih.gov |

Thermodynamic Properties and Reaction Energetics

The theoretical calculation of thermodynamic properties provides fundamental insights into the stability, reactivity, and energetics of chemical compounds like this compound. High-level ab initio methods (such as G3 and G4 composite methods) and DFT are used to compute key thermochemical data. researchgate.net

These computational procedures can accurately predict:

Standard Enthalpy of Formation (ΔfH°): The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. This is a key measure of a molecule's intrinsic stability.

Standard Gibbs Free Energy of Formation (ΔfG°): Indicates the spontaneity of the molecule's formation.

Entropy (S°): A measure of the molecular disorder.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance.

Table 6: Examples of Calculated Gas-Phase Enthalpies of Formation (ΔfH°(g)) for Pyrimidine Derivatives

| Compound | Computational Method | Calculated ΔfH°(g) (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| 4(3H)-Pyrimidinone | G3, G4 | -(142.5 ± 1.9) (Experimental) | researchgate.net |

| 2,4-dichloro-5-methylpyrimidine | Not specified | 79.6 ± 4.1 | researchgate.net |

| 4,6-dichloro-2-methylpyrimidine | Not specified | 68.7 ± 3.3 | researchgate.net |

| 2-Chloropyrimidine | Calibrated DFT | 134.1 ± 1.7 (Experimental) | acs.org |

| 2,4-Dichloropyrimidine | Calibrated DFT | 87.5 ± 1.4 (Experimental) | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight and Impurity Analysis (LC-MS, HRMS)

Mass spectrometry is a fundamental tool for determining the molecular weight of pyrimidine (B1678525) derivatives and identifying potential impurities. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) offer precise mass measurements.

For instance, the molecular weight of related compounds such as Ethyl 2-(pyrimidin-2-yl)acetate is confirmed by its molecular formula, C₈H₁₀N₂O₂. chemscene.com This corresponds to a molecular weight of approximately 166.18 g/mol . chemscene.com Similarly, Methyl 2-(2-pyrimidyl)acetate (C₇H₈N₂O₂) has a calculated molecular weight of 152.15 g/mol .

HRMS provides highly accurate mass data, which is crucial for confirming the elemental composition of the molecule and distinguishing it from compounds with the same nominal mass. In synthetic processes, GC-MS and LC-MS are routinely used to monitor reaction progress and characterize the purity of the final product by detecting and identifying byproducts or residual starting materials. rsc.org

Table 1: Molecular Weight of Pyrimidin-2-yl Acetate (B1210297) Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Ethyl 2-(pyrimidin-2-yl)acetate | 63155-11-3 | C₈H₁₀N₂O₂ | 166.18 |

| Methyl 2-(2-pyrimidyl)acetate | 60561-50-4 | C₇H₈N₂O₂ | 152.15 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

NMR spectroscopy is indispensable for elucidating the precise molecular structure by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. nih.gov

In the ¹H NMR spectrum of a typical pyrimidine ring, the chemical shifts are characteristic. For the parent pyrimidine molecule, protons appear at approximately δ 9.27, 8.78, and 7.36 ppm. chemicalbook.com For substituted pyrimidines, these shifts are altered by the electronic effects of the substituents. For example, in the ¹H NMR spectrum of a synthesized N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the pyrimidine proton (CH-pyrimidine) appears as a singlet at δ 8.93 ppm. cardiff.ac.uk The protons of the acetate group would be expected to appear in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by detailing the carbon skeleton. The carbon atoms of the pyrimidine ring typically resonate in the aromatic region (δ 110-170 ppm). In various synthesized pyrimidine derivatives, carbonyl carbons from ester or amide groups are observed further downfield, often above δ 160 ppm. nih.govmdpi.com The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the entire molecular structure. nih.govmdpi.com

Table 2: Representative ¹H NMR Chemical Shifts for Protons in Pyrimidine-based Structures

| Proton Type | Typical Chemical Shift (δ, ppm) | Example Compound Context |

|---|---|---|

| Pyrimidine Ring H-5 | ~7.60 | 2-Amino-6-aryl-4-(furan-2yl) pyrimidines semanticscholar.org |

| Pyrimidine Ring CH | ~8.93 | N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide cardiff.ac.uk |

| Parent Pyrimidine Ring | 7.36 - 9.27 | Pyrimidine chemicalbook.com |

| Amino Group (NH₂) | ~5.14 | 2-Amino-6-(4-methoxyphenyl)-4-(furan-2yl)pyrimidine semanticscholar.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). ijcsrr.org For pyrimidin-2-yl acetate, key absorptions would be expected for the ester group and the pyrimidine ring.

The most prominent band would be the C=O (carbonyl) stretch of the ester, typically found in the 1750-1735 cm⁻¹ region. libretexts.org The C-O stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ range. libretexts.org Vibrations associated with the pyrimidine ring, including C=C and C=N stretching, typically appear in the 1600-1400 cm⁻¹ region. core.ac.uk For instance, in studies of various pyrimidine derivatives, carbonyl and imine group vibrations have been identified around 1649 cm⁻¹ and 1595 cm⁻¹, respectively. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretch | 1750 - 1735 |

| Ester (C-O) | Stretch | 1300 - 1000 |

| Pyrimidine Ring (C=C, C=N) | Stretch | 1600 - 1400 |

| Aromatic C-H | Stretch | 3100 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyrimidine exhibit characteristic absorptions in the UV region due to π→π* and n→π* transitions. rsc.org The π→π* transitions are typically high-energy and result in strong absorption bands, while the n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are lower in energy and intensity. The position and intensity of the maximum absorption (λ_max) can be influenced by the solvent and the nature of substituents on the pyrimidine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

For example, the crystal structure of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid was determined to be in the monoclinic, P 2₁/c space group. iucr.orgnih.gov The analysis of another derivative, 4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one, also showed a monoclinic system but with a P 2₁/n space group. iucr.org These studies provide precise unit cell dimensions and confirm the molecular connectivity. mdpi.com

Table 4: Example Crystallographic Data for Related Pyrimidine Derivatives

| Parameter | 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid iucr.orgnih.gov | Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Triclinic |

| Space Group | P 2₁/c | P-1 |

| a (Å) | 6.5722 (2) | 8.6579 (8) |

| b (Å) | 22.4650 (8) | 9.7394 (9) |

| c (Å) | 7.4314 (2) | 9.9188 (8) |

| β (°) | 93.237 (2) | 71.416 (5) |

SCXRD data is crucial for analyzing the molecule's conformation, which is defined by its torsion or dihedral angles. These angles describe the rotation around single bonds and determine the spatial relationship between different parts of the molecule.

In studies of pyrimidine derivatives, the dihedral angle between the pyrimidine ring and other attached ring systems is a key structural parameter. For 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, the pyridine (B92270) and pyrimidine rings are nearly parallel, with a small dihedral angle of 6.7 (1)°. iucr.orgnih.gov In another case, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the dihedral angle between the phenyl and pyrimidine rings is 63.07 (7)°. cardiff.ac.uk A larger torsion angle of -111.96 (18)° was observed between the pyrimidine and 1,3-thiazolidin-4-one rings in a spiro compound, indicating a nearly orthogonal arrangement. iucr.org This information is vital for understanding intermolecular interactions in the crystal lattice and for computational modeling studies. nih.gov

Chromatographic Techniques for Purity Assessment of this compound (HPLC, TLC)

The purity of this compound is critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two instrumental chromatographic techniques widely employed for the purity assessment of this compound and related pyrimidine derivatives. These methods offer sensitive and reliable means to separate the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the most common approach for the analysis of pyrimidine derivatives due to the polarity of the compounds. researchgate.net In this technique, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For pyrimidine-containing molecules, C8 and C18 silica (B1680970) gel columns are frequently utilized. researchgate.net

The mobile phase composition is a critical parameter that influences the retention and separation of analytes. Typically, buffered aqueous solutions mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727) are employed. Acetate and phosphate (B84403) buffers are commonly used to control the pH of the mobile phase, which can significantly affect the retention behavior of ionizable compounds. researchgate.net The elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (variable mobile phase composition) to achieve optimal separation.

While specific retention time data for this compound is not widely published in readily available literature, typical analytical conditions for similar small pyrimidine derivatives can be extrapolated. A standard HPLC method for a compound like this compound would likely involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, possibly with the addition of a buffering agent like formic acid or ammonium (B1175870) acetate to ensure good peak shape. The retention time would be dependent on the exact conditions, including the mobile phase composition, flow rate, and column temperature.

Interactive Data Table: Illustrative HPLC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 or C8 silica gel column | Provides a nonpolar surface for interaction with the analyte. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elutes the analyte from the column; the ratio determines the polarity and retention time. |

| Buffer | Acetate or Phosphate buffer (pH 3-7) | Controls the ionization state of the analyte and improves peak shape. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences the analysis time and separation efficiency. |

| Detection | UV at 254 nm or ~270 nm | Pyrimidine ring strongly absorbs UV light, allowing for sensitive detection. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures, gradient for complex samples with a wide range of polarities. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for assessing the purity of this compound. It is often used to monitor the progress of a chemical reaction, to screen for the presence of impurities, and to determine the appropriate solvent system for column chromatography purification. libretexts.org

For the analysis of pyrimidine derivatives, silica gel 60 F254 plates are commonly used as the stationary phase. ijcsrr.org The separation is achieved by developing the plate in a sealed chamber with an appropriate mobile phase. The choice of the mobile phase is crucial for achieving good separation. A common starting point for the development of a TLC method for moderately polar compounds like this compound is a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, such as ethyl acetate. sigmaaldrich.comsilicycle.com The ratio of these solvents is adjusted to obtain an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Ideally, the Rf value should be between 0.2 and 0.8 for good separation and accurate determination. sigmaaldrich.com

Visualization of the spots on the TLC plate is typically achieved under UV light at 254 nm, where the pyrimidine ring will quench the fluorescence of the indicator in the silica gel, appearing as a dark spot. libretexts.org Staining with reagents like iodine vapor can also be used for visualization. ijcsrr.org

Interactive Data Table: Exemplary TLC Systems for Purity Assessment of Pyrimidine Derivatives

| Stationary Phase | Mobile Phase System (v/v) | Typical Application | Expected Rf Range | Visualization |

| Silica Gel 60 F254 | Ethyl Acetate / Hexane (e.g., 1:4 to 1:1) | Monitoring synthesis and preliminary purity checks. mdpi.com | 0.2 - 0.6 | UV (254 nm) |

| Silica Gel 60 F254 | Dichloromethane / Methanol (e.g., 95:5) | Separation of more polar impurities. | Variable | UV (254 nm), Iodine |

| Silica Gel 60 F254 | Petroleum Ether / Ethyl Acetate (e.g., 9:2) | Purity assessment of synthesized derivatives. ijcsrr.org | Variable | UV (254 nm), Iodine |

Derivatization and Analog Synthesis Strategies for Pyrimidin 2 Yl Acetate

Modification of the Acetate (B1210297) Moiety

The acetate group at the 2-position of the pyrimidine (B1678525) ring is a prime site for initial derivatization. Its susceptibility to nucleophilic attack allows for straightforward transformations into a variety of other functional groups, significantly expanding the chemical space accessible from this starting material.

The ester linkage in pyrimidin-2-yl acetate can be readily cleaved through hydrolysis or converted directly into amides, providing precursors for further synthesis or yielding final compounds with distinct physicochemical properties.

Ester Hydrolysis: The hydrolysis of this compound to its corresponding alcohol, 2-hydroxypyrimidine (B189755), is typically achieved under basic or acidic conditions. Alkaline hydrolysis, using reagents such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, proceeds via saponification to yield the corresponding carboxylate salt, which upon acidification, can lead to the hydroxypyrimidine tautomer. This transformation is a foundational step for subsequent reactions, such as etherification or re-esterification with different acyl groups.

Amidation Reactions: Amidation can be performed either directly from the ester or via a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling. Direct aminolysis involves heating the ester with a primary or secondary amine. However, this reaction can be slow and may require harsh conditions. A more common and efficient method involves the use of coupling agents. Alternatively, organocatalysts can be employed for direct amidation reactions under milder, solvent-free conditions. mdpi.com The resulting amides are often more stable and can exhibit different biological activities compared to the parent ester due to their altered hydrogen bonding capabilities and electronic profiles. researchgate.net

| Reactant Amine | Coupling Method | Resulting Product |

| Ammonia | Direct Aminolysis | Pyrimidin-2-yl acetamide |

| Benzylamine | HBTU Coupling | N-benzyl-2-(pyrimidin-2-yl)acetamide |

| Piperidine | Lewis Acid Catalysis | 1-(2-(pyrimidin-2-yl)acetyl)piperidine |

| Aniline | Ni/NHC Catalysis | N-phenyl-2-(pyrimidin-2-yl)acetamide |

The conversion of the acetate ester to an acetohydrazide introduces a highly versatile functional group that serves as a key intermediate for the synthesis of various five-membered heterocyclic rings through cyclization reactions.

Hydrazide Formation: this compound can be readily converted into pyrimidin-2-yl acetohydrazide by reacting it with hydrazine (B178648) hydrate, typically in an alcoholic solvent like ethanol (B145695) under reflux. This reaction is generally high-yielding and provides a stable, crystalline product.

Subsequent Cyclizations: The resulting acetohydrazide is a binucleophile, possessing two adjacent nitrogen atoms, making it an ideal precursor for constructing heterocyclic systems. For example, reaction with carbon disulfide in a basic medium leads to the formation of an oxadiazole ring. Treatment with isothiocyanates yields thiosemicarbazides, which can be cyclized to form triazole rings. Furthermore, oxidative cyclization of thioacylhydrazones derived from the hydrazide can produce 2,5-disubstituted 1,3,4-thiadiazoles. mdpi.com These cyclization reactions are crucial for creating more complex, rigid structures that can interact more specifically with biological targets.

Ring Functionalization and Substitution Patterns

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This electronic characteristic dictates its reactivity towards both electrophilic and nucleophilic reagents. ingentaconnect.comresearchgate.net While the acetate group is at the 2-position, the remaining carbon atoms (C-4, C-5, and C-6) are available for further functionalization.

Electrophilic Aromatic Substitution : Due to the ring's electron-deficient nature, electrophilic substitution on an unsubstituted pyrimidine is challenging. wikipedia.orgresearchgate.net However, when it does occur, it is directed to the C-5 position, which is the least electron-deficient carbon. Reactions such as nitration, halogenation, and sulfonation can be achieved, often requiring forcing conditions unless activating groups are present on the ring. wikipedia.org

Nucleophilic Aromatic Substitution : The C-2, C-4, and C-6 positions are electron-poor and thus susceptible to nucleophilic attack. Since the starting material is already substituted at C-2, the C-4 and C-6 positions are the primary targets for nucleophilic substitution. This is particularly effective if a good leaving group, such as a halogen, is present at these positions. Reactions with nucleophiles like amines, alkoxides, and thiolates can be used to introduce a wide variety of substituents. wikipedia.org

Deconstruction-Reconstruction Strategies : Modern synthetic methods allow for more complex transformations. For instance, a deconstruction-reconstruction approach can be used for pyrimidine diversification, where the ring is opened and then re-closed with new components to create diverse analogs. mountainscholar.orgresearchgate.net

| Reaction Type | Reagent Example | Position of Substitution | Resulting Functional Group |

| Halogenation | N-Bromosuccinimide (NBS) | C-5 | Bromo (-Br) |

| Nitration | Nitric Acid / Sulfuric Acid | C-5 | Nitro (-NO2) |

| Amination (from chloro-derivative) | Ammonia / Amines | C-4 / C-6 | Amino (-NH2) / Substituted Amino |

| Lithiation / Metalation | Lithium diisopropylamide (LDA) | C-4 / C-6 | Lithiated intermediate for further reaction |

Development of Hybrid Molecules and Fused Systems

To enhance biological activity and explore new structure-activity relationships, the this compound scaffold can be incorporated into larger, more complex structures such as hybrid molecules or fused heterocyclic systems.

Hybrid Molecules: This strategy involves covalently linking the pyrimidine core to another distinct pharmacophore. The connection can be made through a flexible linker or a direct bond. For example, pyrimidine-quinoline hybrids have been synthesized and evaluated for their antiplasmodial activity. nih.gov Similarly, pyrimidine-chalcone hybrids have shown potential as anticancer agents. mdpi.com These hybrid molecules can act as dual-action agents or benefit from synergistic effects between the two pharmacophoric units. mdpi.comresearchgate.net

Fused Systems: Ring fusion involves building an additional ring onto the pyrimidine framework, resulting in a bicyclic or polycyclic system. Such annulation creates a more rigid and conformationally constrained molecule, which can lead to higher binding affinity and selectivity for a biological target. Pyrimidines can be fused with a variety of heterocyclic rings, including pyrrole (B145914) (to form pyrrolopyrimidines), thiophene (B33073) (thienopyrimidines), furan (B31954) (furopyrimidines), and even other nitrogen-containing rings like pyrazole (B372694) or triazole. frontiersin.orgnih.govnih.govdoaj.orgsemanticscholar.org The synthesis of these fused systems often starts with a disubstituted pyrimidine bearing reactive functional groups at adjacent positions, which can then undergo cyclization. acs.org

| System Type | Example Fused/Hybrid Ring | General Synthetic Approach |

| Fused System | Pyrrolo[2,3-d]pyrimidine | Cyclization of a 4-amino-5-substituted pyrimidine |

| Fused System | Thieno[2,3-d]pyrimidine | Gewald reaction on a pyrimidine precursor |

| Fused System | Furo[2,3-d]pyrimidine | Cyclization of a pyrimidine thione with ethyl chloroacetate (B1199739) doaj.orgsemanticscholar.org |

| Hybrid Molecule | Pyrimidine-Quinoline | Click chemistry (Huisgen cycloaddition) to link the two moieties nih.gov |

| Hybrid Molecule | Pyrimidine-Combretastatin | Synthesis of a pyrimidine-bridged hybrid structure mdpi.com |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties by modifying the core structure of a known active molecule. mdpi.comacs.org

Scaffold Hopping: This approach involves replacing the central pyrimidine ring with a structurally different core while aiming to retain or improve the biological activity. researchgate.net The new scaffold should ideally maintain the key three-dimensional arrangement of the important functional groups responsible for biological interactions. For the pyrimidine ring, potential scaffold hops could include other nitrogen-containing heterocycles like pyridine (B92270), pyridazine, pyrazolo[1,5-a]pyrimidine (B1248293), or thieno[3,2-d]pyrimidine. mdpi.comnih.govacs.org This strategy can lead to compounds with novel intellectual property, different physicochemical properties, and potentially improved ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Bioisosteric Replacements: Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. cambridgemedchemconsulting.com This can be applied to both the pyrimidine ring itself and its substituents.

Ring Bioisosteres : The pyrimidine ring can be considered a bioisostere of a phenyl or pyridine ring. pharmablock.com One of the ring nitrogens could be replaced by a CH group to give a pyridine analog, or the entire ring could be replaced by another heterocycle like a 1,2,4-triazole. acs.org

Substituent Bioisosteres : The acetate group can be replaced with other functionalities. For example, the ester's carbonyl oxygen can be replaced by sulfur (thioester) or two fluorine atoms (-CF2-). The entire ester group could be replaced by a bioisostere such as a carboxylic acid, a tetrazole, or a sulfonamide, which can mimic the acidic or hydrogen-bonding properties of the hydrolyzed ester. cambridgemedchemconsulting.compharmablock.com

| Original Fragment | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Pyrimidine Ring | Pyridine, Phenyl, Thiophene | Modify ring electronics, pKa, and metabolic stability pharmablock.com |

| Pyrimidine Ring | Pyridazine, Pyrazine | Alter hydrogen bonding vectors and dipole moment nih.gov |

| Ester (-COOR) | Carboxylic Acid (-COOH) | Introduce acidic character, increase polarity |

| Ester (-COOR) | Tetrazole | Mimic carboxylic acid with improved metabolic stability |

| Amide (-CONH-) | 1,2,4-Triazole | Replace H-bond donor/acceptor pattern, improve stability acs.org |

| Phenyl Ring | Pyridyl Ring | Introduce H-bond acceptor, alter solubility cambridgemedchemconsulting.com |

Applications of Pyrimidin 2 Yl Acetate in Organic Synthesis

As a Versatile Synthetic Intermediate

In organic synthesis, a versatile intermediate is a compound that serves as a stepping stone for the creation of a wide array of more complex molecules. Pyrimidin-2-yl acetate (B1210297) and its ester analogs, such as Methyl 2-(pyrimidin-2-yl)acetate, fit this description perfectly. The compound's utility stems from the reactivity of both the pyrimidine (B1678525) core and the attached acetate functional group.

Researchers utilize this compound as a starting material to generate novel pyrimidine derivatives with specifically designed properties. The ester moiety can undergo various classical transformations, such as hydrolysis, amidation, or reduction, to introduce new functional groups. Simultaneously, the pyrimidine ring, an electron-deficient heterocycle, can participate in its own set of reactions, including nucleophilic aromatic substitution under certain conditions or modifications to the ring itself. This dual reactivity allows chemists to build molecular complexity in a controlled and stepwise manner, making it a valuable precursor in multi-step synthetic sequences.

Role as a Building Block in Heterocyclic Synthesis

The pyrimidine nucleus is a fundamental component of numerous biologically significant molecules and complex heterocyclic systems. Pyrimidin-2-yl acetate serves as a key building block in the construction of these structures. The acetate group, or a derivative thereof, can act as a handle for cyclization reactions, where it becomes incorporated into a new ring fused to or substituted on the pyrimidine core.